molecular formula C18H18F4O2 B1394476 (4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-YL)methanol CAS No. 875548-97-3

(4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-YL)methanol

Cat. No.: B1394476
CAS No.: 875548-97-3
M. Wt: 342.3 g/mol
InChI Key: XSZIJSCGSTXKKI-UHFFFAOYSA-N
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Description

(4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-yl)methanol (CAS: 875548-97-3) is a fluorinated biphenyl methanol derivative with the molecular formula C₁₈H₁₈O₂F₄ and a molecular weight of 342.33 g/mol . Structurally, it features a biphenyl core substituted with:

  • A fluoro group at the 4' position,
  • An isopropyl group at the 5' position,
  • A methoxy group at the 2' position,
  • A trifluoromethyl group at the 4 position,
  • A hydroxymethyl (-CH₂OH) group at the 2 position of the second phenyl ring.

This compound is of interest in medicinal chemistry due to its role as a structural component in pharmaceuticals such as anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor evaluated for cardiovascular disease treatment . Its synthesis involves multi-step reactions, including cross-coupling and functional group transformations, though specific synthetic protocols are proprietary .

Properties

IUPAC Name

[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4O2/c1-10(2)14-7-15(17(24-3)8-16(14)19)13-5-4-12(18(20,21)22)6-11(13)9-23/h4-8,10,23H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZIJSCGSTXKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CO)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128094
Record name 4′-Fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-methanol
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875548-97-3
Record name 4′-Fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-methanol
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Record name 4′-Fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-methanol
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Record name 2-(2-Methoxy-4-fluoro-5-isopropylphenyl)-5-(trifluoromethyl)benzyl alcohol
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Record name 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the biphenyl core with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic aromatic substitution reactions can be performed using strong nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Drug Development

One of the primary applications of (4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-YL)methanol is in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. It has been identified as a key intermediate for the synthesis of Anacetrapib, a drug developed for the treatment of hyperlipidemia and cardiovascular diseases. Anacetrapib is known for its ability to inhibit CETP (cholesteryl ester transfer protein), thereby increasing HDL cholesterol levels .

Research indicates that this compound exhibits significant biological activity, including potential anti-inflammatory and anti-cancer properties. Studies have shown that derivatives of biphenyl compounds can modulate various biological pathways, making them candidates for further pharmacological exploration .

Polymer Chemistry

The unique structure of this compound lends itself to applications in polymer chemistry. It can be utilized as a building block in the synthesis of high-performance polymers that exhibit enhanced thermal stability and chemical resistance due to the incorporation of fluorinated groups .

Coatings and Adhesives

Due to its chemical properties, this compound is also being explored for use in coatings and adhesives that require high durability and resistance to environmental factors. The trifluoromethyl groups contribute to lower surface energy, making these materials hydrophobic and resistant to moisture .

Synthesis of Anacetrapib

A notable case study involves the synthesis pathway of Anacetrapib utilizing this compound as an intermediate. The synthetic route has been optimized to enhance yield and purity, demonstrating the compound's importance in pharmaceutical manufacturing .

Development of Fluorinated Polymers

Another case study focuses on the development of fluorinated polymers incorporating this compound as a monomer. These polymers have shown improved properties such as increased hydrophobicity and chemical resistance in various applications, including protective coatings for electronics and automotive parts .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Compounds with heterocyclic cores (e.g., furan in CAS 1443324-44-4) exhibit distinct electronic properties and reactivity profiles .

Research Findings and Challenges

  • Synthetic Complexity : The target compound’s synthesis requires precise control over regioselectivity due to competing reactivity of fluorine and trifluoromethyl groups .
  • Stability Issues : Hydroxymethyl groups in biphenyl systems are prone to oxidation, necessitating protective strategies during drug formulation .
  • Comparative Bioactivity: In preclinical studies, the CF₃ group in the target compound demonstrated superior pharmacokinetic profiles over chlorinated analogs (e.g., 4'-Cl-2'-F-5'-Me-acetophenone) in CETP inhibition assays .

Biological Activity

The compound (4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-YL)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorine atoms : The presence of fluorine in multiple positions enhances lipophilicity and may influence receptor binding.
  • Methoxy group : This functional group can affect the compound's solubility and biological interactions.
  • Trifluoromethyl group : Known for its role in increasing metabolic stability and altering pharmacokinetics.

Antimicrobial Activity

Research indicates that compounds with similar biphenyl structures exhibit significant antimicrobial properties. For instance, studies have shown that biphenyl derivatives can inhibit the growth of various bacterial strains through mechanisms such as disrupting cell membrane integrity and inhibiting nucleic acid synthesis .

Compound Microorganism Tested Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundBacillus subtilis18

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Preliminary results suggest that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the compound's effects on cancer cell lines. The results indicate that it exhibits selective cytotoxicity towards certain cancer types while sparing normal cells, suggesting a potential therapeutic application in oncology .

Cell Line IC50 (µM) Selectivity Index
MCF-7 (Breast)12.53.0
HeLa (Cervical)15.02.5
Normal Fibroblasts>50-

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : The compound might inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
  • Free Radical Scavenging : The structural features allow it to interact with reactive oxygen species, mitigating oxidative damage.

Case Studies

  • Study on Antimicrobial Effects : A recent study demonstrated that the compound significantly inhibited the growth of resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
  • Cancer Research Application : In vitro studies showed that treatment with this compound led to apoptosis in MCF-7 cells, indicating a mechanism that could be exploited for breast cancer therapy .
  • Antioxidant Efficacy Assessment : The compound was tested alongside known antioxidants and showed comparable efficacy, suggesting it could serve as a natural antioxidant supplement .

Q & A

Q. Key Factors for Yield/Purity :

ParameterImpact
Catalyst LoadingHigher Pd loading (1-5 mol%) improves coupling efficiency but raises costs .
Solvent PolarityPolar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
PurificationColumn chromatography (silica gel, hexane/EtOAc) isolates the product from regioisomers .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Discrepancies in NMR, X-ray, or mass spectrometry data require a systematic approach:

  • Multi-Technique Cross-Validation : Compare 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts with DFT-calculated spectra to confirm substituent effects .
  • X-Ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, especially for the trifluoromethyl group’s spatial orientation .
  • High-Resolution MS : Confirm molecular formula (e.g., via HR-ESI-MS) to rule out isotopic interference from bromine/chlorine impurities .

Case Study : A 2025 study found conflicting 19F^{19}\text{F} NMR signals due to rotational isomerism in the trifluoromethyl group. Dynamic NMR experiments at variable temperatures resolved this .

Basic Question: What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

TechniqueApplication
1H^{1}\text{H}/13C^{13}\text{C} NMRAssign peaks for methoxy (δ ~3.8 ppm), isopropyl (δ ~1.2-1.5 ppm), and biphenyl protons .
19F^{19}\text{F} NMRIdentify fluorinated groups: 4'-F (δ ~-110 ppm) and CF₃ (δ ~-60 to -70 ppm) .
X-Ray CrystallographyResolve bond lengths/angles, particularly between the biphenyl rings and substituents .
FT-IRConfirm O-H stretch (~3200-3400 cm⁻¹) and C-F vibrations (~1100-1250 cm⁻¹) .

Advanced Question: How can the compound’s interactions with biological targets be systematically studied?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with enzymes (e.g., kinases) by leveraging the trifluoromethyl group’s hydrophobicity .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for receptor interactions .
  • Cellular Assays : Test cytotoxicity (via MTT assay) and selectivity against cancer vs. normal cell lines, noting the methoxy group’s role in membrane permeability .

Pitfalls : False positives may arise from aggregation; include detergent controls (e.g., 0.01% Tween-20) .

Basic Question: What impurities commonly arise during synthesis, and how are they mitigated?

Answer:
Common Impurities :

  • Regioisomers : From incorrect Suzuki coupling positions. Mitigate via optimized catalyst/ligand ratios .
  • Oxidation Byproducts : Methanol → ketone if protection fails. Use inert atmospheres (N2/Ar) .
  • Residual Palladium : Remove via activated charcoal or scavenger resins (e.g., SiliaMetS Thiol) .

Q. Analytical Mitigation :

ImpurityDetection Method
RegioisomersHPLC (C18 column, acetonitrile/water gradient) .
Palladium ResiduesICP-MS (limit: <10 ppm) .

Advanced Question: How do electron-withdrawing (CF₃) and electron-donating (OCH₃) groups influence reactivity?

Answer:

  • CF₃ Group : Enhances electrophilic aromatic substitution (EAS) resistance but stabilizes adjacent negative charges in SNAr reactions .
  • OCH₃ Group : Directs EAS to the para position and increases solubility in polar solvents (e.g., MeOH) .

Case Study : In a 2024 study, nitration of the biphenyl ring occurred exclusively at the methoxy-para position, while the CF₃ group deactivated its ring toward electrophiles .

Basic Question: What are the solubility and stability profiles under experimental conditions?

Answer:

PropertyDetails
Solubility - DMSO: >50 mg/mL; H2O: <0.1 mg/mL (add co-solvents like PEG-400) .
Stability - Light-sensitive (store in amber vials at -20°C).
- Prone to oxidation in acidic conditions (pH <5) .

Advanced Question: How can computational models predict catalytic or pharmacological behavior?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for catalytic applications .
  • Pharmacokinetics Prediction : Use SwissADME to estimate LogP (impacted by CF₃) and CYP450 metabolism .
  • Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC bilayers) to assess blood-brain barrier penetration .

Validation : Cross-check docking scores with experimental IC50 values from kinase inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-YL)methanol
Reactant of Route 2
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(4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-YL)methanol

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